7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
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Overview
Description
7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,3,5-trimethylindole and chloroacetyl chloride can be used, followed by cyclization in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: Shares a similar indole structure but lacks the pyrimidine ring.
2-Chloro-4-methylpentane: Contains a chloro group and methyl substituents but differs in the overall structure.
Uniqueness
7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its fused pyrimidine-indole ring system, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
61467-33-2 |
---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
7-chloro-2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C14H17ClN2/c1-9-6-14-10(2)12-7-11(15)4-5-13(12)17(14)8-16(9)3/h4-5,7,9H,6,8H2,1-3H3 |
InChI Key |
XRGCBFBSHKHOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3=C(N2CN1C)C=CC(=C3)Cl)C |
Origin of Product |
United States |
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